![molecular formula C16H22Mg B040088 Magnesium;2-propylcyclopenta-1,3-diene CAS No. 114504-74-4](/img/structure/B40088.png)
Magnesium;2-propylcyclopenta-1,3-diene
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Overview
Description
Synthesis Analysis
The synthesis of magnesium complexes with substituted 1,3-dienes leads to a range of compounds with potential applications in creating complex carbocycles, functionalized ketones, alcohols, and silicon-containing heterocycles. These reactions are characterized by their stereospecificity and regioselectivity, allowing for the synthesis of substituted five- and six-membered cyclic ketones in one step, and the creation of silicon-containing heterocycles or spiro compounds through the use of bis-Grignard reagents (Rieke & Xiong, 1991).
Molecular Structure Analysis
The molecular structure of bis(dienyl)magnesium complexes has been elucidated, showing fluxional behavior in solution due to rapid 1,3-rearrangement and varying bonding structures depending on the complex formation. The structure determination of these complexes, such as bis(2,4-dimethyl-2,4-pentadienyl)magnesium, provides insights into their regioselective behavior and the synthesis of 1,4-diene derivatives (Yasuda et al., 1980).
Chemical Reactions and Properties
Electrochemically promoted cyclocoupling of 1,3-dienes with aliphatic esters using a magnesium electrode has been explored, leading to the synthesis of homologs of 3-cyclopentenol and demonstrating the versatility of magnesium in facilitating chemical reactions (Shono et al., 1992).
Physical Properties Analysis
Investigations into the physical properties of magnesium complexes reveal the influence of molecular structure on properties like volatility and thermal stability. For instance, the magnesium N,N-dimethylaminodiboranate compound, known for its volatility, serves as an efficient chemical vapor deposition (CVD) precursor for MgO thin films. This highlights the importance of understanding the structural determinants of physical properties in magnesium compounds (Caroff & Girolami, 2023).
Chemical Properties Analysis
The chemical properties of magnesium compounds are significantly influenced by their molecular structure and the nature of their ligands. For example, the reactivity of molecular magnesium hydride featuring a terminal magnesium-hydrogen bond demonstrates the potential for a wide range of reactions, including protonolysis, oxidation, hydrometalation, and hydride abstraction. This underscores the versatility of magnesium compounds in chemical synthesis and their potential for various applications (Schnitzler, Spaniol, & Okuda, 2016).
Scientific Research Applications
Magnesium in Health and Disease
Magnesium (Mg2+) is crucial for human health, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. Its physiological roles are significant in the brain, heart, and skeletal muscles. Magnesium supplementation is beneficial for conditions such as preeclampsia, migraine, depression, coronary artery disease, and asthma. Research has identified hereditary forms of hypomagnesemia due to mutations in various genes, highlighting magnesium's importance in cell viability. Hypomagnesemia can also result from certain medications, underscoring the need for magnesium monitoring in clinical settings (de Baaij, Hoenderop, & Bindels, 2015).
Magnesium-Based Materials and Applications
Magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) are notable for their unique properties, finding applications across various scientific domains. Mg(OH)2 serves as an antibacterial agent, pollutant neutralizer in water, and component in flame retardants. MgO is recognized for its use as an antibacterial agent, insulating material, adsorbent, active catalyst, and catalyst support. This versatility underlines magnesium's broad utility in scientific research and practical applications, from environmental solutions to medical advancements (Pilarska, Klapiszewski, & Jesionowski, 2017).
Magnesium Alloys in Biomedical Applications
The biomedical sector has seen a surge in interest in magnesium and its alloys due to their biocompatibility and biomechanical compatibility, surpassing traditional materials like stainless steel and titanium in certain applications. Research focuses on enhancing the mechanical and degradation performance of magnesium alloys through alloying, processing, and surface modification to meet the specific needs of biomedical applications, such as orthopedic implants (Radha & Sreekanth, 2017).
Mechanism of Action
Target of Action
It’s known that the compound can form highly substituted 1,3-dienyl magnesium reagents.
Mode of Action
The mode of action of Magnesium;2-propylcyclopenta-1,3-diene involves the formation of low-coordinate organoiron(II)-NHC species as intermediates. The strong σ-donating nature of the NHC and its steric properties are crucial for the reaction’s success.
Result of Action
Action Environment
The action of this compound is influenced by environmental factors. For instance, it’s known to react violently with water . Therefore, it must be stored in a dry environment, away from water and moisture . It’s also sensitive to air and should be handled under an inert gas .
Safety and Hazards
Future Directions
The stereoselective preparation of dienes, like “Magnesium;2-propylcyclopenta-1,3-diene”, has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated . The development of new localized molecular orbital models, such as the frontier molecular orbitalets (FMOLs), aims at describing the reactivity of large chemical systems and extending the roles of frontier molecular orbitals (FMOs) for small systems .
properties
IUPAC Name |
magnesium;2-propylcyclopenta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQOFUCAZMZDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Mg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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